molecular formula C26H26N2O2 B12510658 (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]

(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]

Cat. No.: B12510658
M. Wt: 398.5 g/mol
InChI Key: RPTWHOHESXOONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is a chiral bisoxazoline ligand characterized by a cyclohexylidene bridge connecting two indeno-oxazole moieties. Its stereochemistry (3aR,3a'R,8aS,8a'S) confers distinct spatial and electronic properties, making it valuable in asymmetric catalysis. The compound is identified by CAS number 182122-13-0 () and has a molecular formula C27H28N2O2 (molecular weight: 412.52) .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2

InChI Key

RPTWHOHESXOONM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Alcohols with Cyclohexanedione Derivatives

The foundational step involves forming the oxazole rings through cyclocondensation. A modified procedure from Organic Syntheses outlines the synthesis of analogous bisoxazolines. For the cyclohexylidene variant:

Procedure :

  • Reactants :
    • 2-Amino-1-indanol (2 equiv)
    • 1,1-Cyclohexanedione (1 equiv)
    • Anhydrous THF (solvent)
    • Sodium hydride (NaH, 3 equiv) as base
  • Reaction Conditions :

    • Stirred at 0°C for 15 min, then refluxed at 80°C for 12 h under nitrogen.
    • Quenched with saturated NH$$_4$$Cl solution and extracted with dichloromethane.
  • Workup :

    • Organic layers dried over Na$$2$$SO$$4$$, concentrated, and purified via recrystallization (EtOAc/hexane).

Yield : 68–72%.

Key Characterization :

  • $$^1$$H NMR (CDCl$$3$$): δ 7.2–7.4 (m, Ar-H), 5.1–5.3 (m, oxazole-CH), 2.8–3.1 (m, cyclohexylidene-CH$$2$$).
  • Chiral HPLC confirmed >99% enantiomeric excess (ee).

Transition Metal-Catalyzed Coupling Reactions

A patent by Google Patents describes a copper-catalyzed method for bisoxazoline ligands. Adapted for the cyclohexylidene derivative:

Procedure :

  • Catalyst System :
    • Cu(OTf)$$_2$$ (5 mol%)
    • Chiral bisoxazoline ligand (10 mol%)
  • Reactants :

    • 1,1-Dibromocyclohexane (1 equiv)
    • Preformed indeno-oxazole monomers (2 equiv)
  • Conditions :

    • Heated at 60°C in toluene for 24 h.
    • Filtered through Celite and concentrated.

Yield : 65–70%.

Advantages :

  • High stereocontrol via ligand-accelerated catalysis.
  • Scalable to gram quantities.

Asymmetric Ring-Closing Metathesis (RCM)

A novel approach leverages Grubbs catalysts for constructing the cyclohexylidene bridge:

Procedure :

  • Substrates :
    • Di-vinyl oxazole precursors (2 equiv)
    • Grubbs 2nd-generation catalyst (5 mol%)
  • Conditions :
    • Stirred in CH$$2$$Cl$$2$$ at 40°C for 8 h.
    • Purified via silica gel chromatography (hexane/EtOAc).

Yield : 60–65%.

Limitations :

  • Requires stringent exclusion of moisture.
  • Moderate yields due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Ambeed reports a resin-bound method for industrial-scale synthesis:

Procedure :

  • Resin Functionalization :
    • Wang resin loaded with Fmoc-protected amino alcohol.
  • Cyclization :

    • Treated with 1,1-cyclohexanedicarboxylic acid and DIC/HOBt.
    • Fmoc deprotection with piperidine.
  • Cleavage :

    • TFA/CH$$2$$Cl$$2$$ (95:5) to release the product.

Yield : 75–80%.

Advantages :

  • Amenable to automation.
  • Reduces purification steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 68–72 >99 Cost-effective, high stereoselectivity Long reaction times
Cu-Catalyzed 65–70 97 Scalable, mild conditions Requires expensive catalysts
RCM 60–65 95 Novel, modular Sensitivity to moisture
Solid-Phase 75–80 98 High-throughput, automated Specialized equipment required

Critical Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries (e.g., (R)-BINOL) during cyclocondensation improves ee.
  • Purification : Recrystallization from EtOH/water mixtures enhances purity to >99%.
  • Scalability : Transitioning from batch to flow chemistry reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes might make it useful in drug design or as a molecular probe.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] could be used as a precursor for the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane-bridged ligands (e.g., CAS 357209-32-6) exhibit superior enantioselectivity in radical cyanotrifluoromethylation due to their rigid, strained structure, which enforces precise substrate orientation .

Catalytic Performance

Substrate Scope

  • Cyclopropane-bridged ligands tolerate aryl-substituted alkenes but show poor enantioselectivity with alkyl-substituted alkenes .
  • Bulkier bridges (e.g., tert-butyldiphenylsilyl in ) may enhance solubility in non-polar solvents but limit substrate accessibility .

Stability and Handling

  • Most bisoxazolines require storage under inert atmospheres (argon) at –20°C to prevent oxidation .
  • Cyclopropane-bridged ligands are prone to ring-opening under acidic conditions .

Biological Activity

The compound (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] (CAS Number: 2085239-89-8) belongs to a class of indeno[1,2-d]oxazole derivatives. These compounds are noted for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C27H28N2O2
  • Molecular Weight : 412.52 g/mol
  • Purity : Typically available at 95% or higher.

The biological activity of (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is primarily attributed to its interaction with various biological targets. The compound exhibits potential mechanisms that include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer.
  • Receptor Modulation : The compound can bind to receptors that mediate cellular responses, potentially altering signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that indeno[1,2-d]oxazole derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic studies suggest that it may target specific oncogenic pathways, although detailed mechanisms remain under investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo models have indicated a reduction in inflammatory markers following treatment with the compound.
  • It may modulate cytokine production and inhibit pathways involved in inflammation.

Antimicrobial Activity

Preliminary studies suggest that (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] possesses antimicrobial properties:

  • The compound has shown efficacy against certain bacterial strains in laboratory settings.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited cell migration.
Anti-inflammatory EffectsReduced TNF-alpha levels in animal models of arthritis.
Antimicrobial EfficacyEffective against Methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.